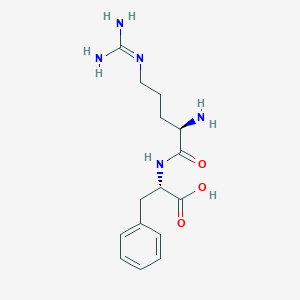

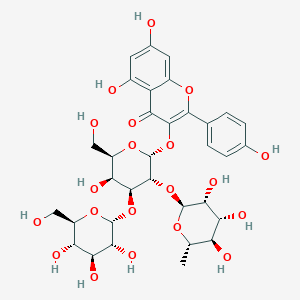

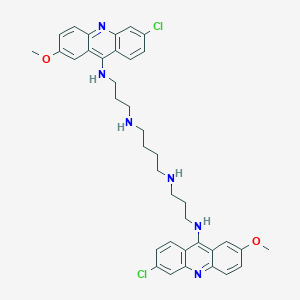

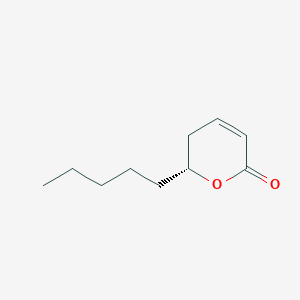

![molecular formula C8H13NO2 B149195 5,8-二氧杂-10-氮杂螺[2.0.4.3]十一烷 CAS No. 129321-60-4](/img/structure/B149195.png)

5,8-二氧杂-10-氮杂螺[2.0.4.3]十一烷

描述

The compound 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a spirocyclic compound, which is a type of bicyclic organic compound that includes at least one atom that is a part of both rings. The specific structure of this compound suggests it contains oxygen and nitrogen atoms within its spirocyclic framework. Although the provided papers do not directly discuss 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored through various methods. For instance, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally similar to the compound of interest . This process involves the coupling of aldehydes with specific sulfonamide derivatives to form spiromorpholinotetrahydropyran derivatives. Additionally, solid-phase synthesis techniques have been employed to create heterocyclic azoniaspiro ring systems, such as the 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes, starting from resin-bound reduced dipeptides . These methods could potentially be adapted for the synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be elucidated using techniques such as X-ray structural analysis. For example, the structure of a related compound, 1-methyl-5',11'-di(4-methyl-phenyl)-8'-selenoxo-3',5',7',11'-tetraazaspiro[piperidine-4,13'-tricyclo[7.3.1.0^2,7]tridec ene]-1',9'-di-carbonitrile, was determined using this method . Such analytical techniques are crucial for confirming the stereochemistry and conformation of spirocyclic compounds, which are essential aspects of their molecular structure analysis.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including aminomethylation, as demonstrated in the synthesis of 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates . The aminomethylation of these compounds proceeded under mild conditions, leading to the formation of complex selenoxo-tetraazaspiro derivatives. Understanding the reactivity of functional groups within the spirocyclic framework is key to exploring the chemical reactions of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be influenced by their macrocyclic structure. For instance, new macrocyclic polyethers incorporating a tetraoxaspiro[5.5]undecane or trioxa-azaspiro[5.5]undecane moiety have been prepared, and their complexing properties with alkaline and alkaline-earth cations have been measured . These findings suggest that the spirocyclic junction imparts a degree of chirality and can affect the compound's ability to form complexes with metal ions. Such properties are important to consider when analyzing the physical and chemical characteristics of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

科学研究应用

催化合成

5,8-二氧杂-10-氮杂螺[2.0.4.3]十一烷已用于利用 H2Ti3O7 纳米管作为可重复使用的固体酸催化剂来高效、无溶剂地合成叔 α-氨基膦酸酯。该工艺展示了其在促进 Kabachnik-Fields 反应中的效用,证明了其在有机合成应用中的有效性 (B. R. P. Reddy、P. V. G. Reddy 和 B. N. Reddy,2015)。

液晶性质

对与 5,8-二氧杂-10-氮杂螺[2.0.4.3]十一烷密切相关的 1,5-二氧杂-和 1,5-二硫杂螺[5.5]十一烷衍生物的研究揭示了分子结构对其液晶性质的影响。这些研究有助于我们了解末端取代基和分子结构如何影响此类材料在液晶态中的行为 (R. Frach、C. Tschierske、H. Zaschke 和 H. Deutscher,1989)。

热学性质

已经广泛研究了螺磷化合物(包括 3,9-二氯-2,4,8,10-四氧杂-3,9-二磷杂螺[5.5]十一烷)的热学性质。这些化合物展示了在燃烧过程中产生脱水剂和发泡剂的能力,展示了它们在阻燃应用中的潜力 (C. Vijayakumar、N. D. Mathan、V. Sarasvathy、T. Rajkumar、A. Thamaraichelvan 和 D. Ponraju,2010)。

手性分离和构型

对 3,9-二苯基-2,4,8,10-四氧杂螺[5.5]十一烷等手性螺环化合物的研究侧重于它们在制药工业中的应用。它们充当活性药物成分、合成活性对映异构体的催化剂或二氧化硅颗粒上的表面改性剂以分离对映异构体 (Yah-Longn Liang、Jing-jing Guo、Xiuxiu Liu 和 Rong-bao Wei,2008)。

安全和危害

The safety data sheet for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane indicates that it may be harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJLQSOJUNXMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC23OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625608 | |

| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |

CAS RN |

129321-60-4 | |

| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

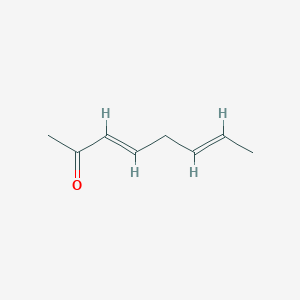

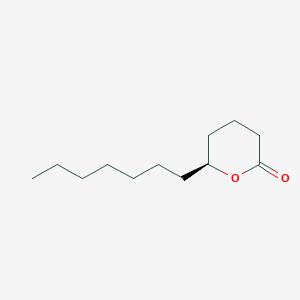

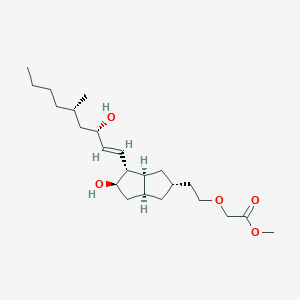

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)